N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide
Description
N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Properties
IUPAC Name |
N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-9-11(4-5-15-17-9)16-13(19)10-2-3-12-14-6-7-18(12)8-10/h2-8H,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUKSNWXDCBZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)NC(=O)C2=CN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-methylpyridazine with imidazo[1,2-a]pyridine-6-carboxylic acid in the presence of a dehydrating agent can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . These compounds share similar structural features but may differ in their biological activities and applications. For example, imidazo[1,2-a]pyrimidines have been extensively studied for their anticancer properties, while imidazo[1,2-a]pyrazines are known for their antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
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